Uprosertib

Description

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

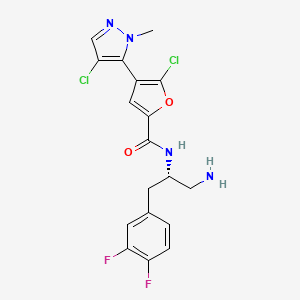

an Akt inhibitor with antineoplastic activity; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-65-0 | |

| Record name | Uprosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UPROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uprosertib: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, focusing on its molecular targets, downstream signaling effects, and cellular consequences. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-neoplastic effects primarily through the targeted inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[2]

This compound competitively binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation.[3] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to a cascade of anti-cancer effects.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three Akt isoforms.

| Target | IC₅₀ (nM) |

| Akt1 | 180 |

| Akt2 | 328 |

| Akt3 | 38 |

| Data sourced from MedChemExpress.[3] |

Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of this compound on cell proliferation has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Various | Pan-Cancer | --INVALID-LINK--[4][5] |

| Note: A comprehensive dataset of IC₅₀ values across a wide range of cancer cell lines is available through the Genomics of Drug Sensitivity in Cancer database.[4][5] |

Clinical Trial Data (Selected)

Clinical investigations of this compound, often in combination with other targeted agents, have been conducted. The following table summarizes key quantitative outcomes from a selection of these trials.

| Trial Phase | Cancer Type(s) | Combination Agent(s) | Key Quantitative Finding | Reference |

| Phase I | Solid Tumors (Triple-Negative Breast Cancer, BRAF-wild type Melanoma) | Trametinib (MEK1/MEK2 inhibitor) | Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses) | [6][7] |

| Phase II | Metastatic Triple-Negative Breast Cancer | Trametinib | ORR (this compound + Trametinib): 15.8% (3/19 patients with partial response) | [8] |

| Phase II | Refractory/Persistent Endometrial Cancer | Trametinib | Clinical Benefit Rate: 8.3% (1 response in 12 patients); Median PFS: 3.4 months | [9] |

Cellular Effects of this compound

Inhibition of the Akt signaling pathway by this compound leads to several key cellular outcomes that contribute to its anti-cancer activity.

Induction of Apoptosis

By inhibiting Akt, this compound relieves the suppression of pro-apoptotic proteins. Akt normally phosphorylates and inactivates several key components of the apoptotic machinery, including the pro-apoptotic Bcl-2 family member BAD and the Forkhead box O (FOXO) transcription factors. Inhibition of Akt leads to the activation of these pro-apoptotic factors and the induction of programmed cell death.[1] One of the key downstream effectors is the reduced inhibition of Caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway.

Apoptosis Induction Pathway

Caption: Simplified schematic of apoptosis induction by this compound.

Cell Cycle Arrest

Akt promotes cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors such as p21 and p27, and through the activation of proteins that promote cell cycle entry. A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates and inactivates GSK3β. By inhibiting Akt, this compound leads to the activation of GSK3β, which can result in the degradation of cyclin D1, a key regulator of the G1/S phase transition, thereby causing cell cycle arrest.

Cell Cycle Arrest Mechanism

Caption: this compound-induced cell cycle arrest via the Akt/GSK3β/Cyclin D1 axis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Mammalian cells in culture medium

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.

-

Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Add various concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired exposure time (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.

Western Blotting for Phospho-Akt and Phospho-GSK3β

This protocol is for detecting the phosphorylation status of Akt and its downstream target GSK3β following treatment with this compound.

Materials:

-

Cancer cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach overnight.

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Akt, phospho-GSK3β, total GSK3β, and a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired duration.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a pan-Akt inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the direct inhibition of Akt kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While preclinical data demonstrated promising anti-cancer effects, clinical trial results have indicated challenges with toxicity and limited efficacy, particularly in combination therapies. This technical guide provides a detailed overview of the molecular mechanisms underpinning the action of this compound, along with relevant quantitative data and experimental protocols to aid in further research and drug development efforts in the field of oncology.

References

- 1. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 8. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Uprosertib: A Technical Guide to a Pan-Akt Inhibitor

An In-depth Analysis of Uprosertib's Synonyms, Mechanism of Action, and Preclinical/Clinical Data for Researchers and Drug Development Professionals

Abstract

This compound, a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B), has been a subject of significant interest in oncology research. This technical guide provides a comprehensive overview of this compound, including its alternative names and synonyms, a detailed exploration of its mechanism of action within the PI3K/Akt signaling pathway, and a summary of key quantitative data from preclinical and clinical investigations. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual representations of critical pathways and workflows to support further investigation and application of this compound.

Alternative Names and Synonyms

This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and unambiguous identification.

| Identifier Type | Identifier |

| Development Name | GSK2141795 |

| GSK2141795C | |

| GSK795 | |

| International Nonproprietary Name (INN) | This compound[1] |

| US Adopted Name (USAN) | This compound[1] |

| CAS Number | 1047634-65-0[1] |

| UNII | ZXM835LQ5E[1] |

| Chemical Name | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide[1] |

| Other Synonyms | Akt inhibitor gsk2141795, this compound hydrochloride[1][2] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound functions as an ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.

By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation. This blockade leads to the inhibition of downstream signaling, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation.[1] The activation of the PI3K/Akt pathway is often associated with tumorigenesis and can contribute to resistance to numerous antineoplastic agents.[1]

Signaling Pathway Diagram

Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibition of Akt isoforms in cell-free assays.

| Target | IC₅₀ (nM) | Kd (nM) |

| Akt1 | 180[1][3] | 16[1] |

| Akt2 | 328[1][3] | 49[1] |

| Akt3 | 38[1][3] | 5[1] |

Preclinical In Vivo Data

In mouse xenograft models, orally administered this compound has shown significant tumor growth inhibition.

| Xenograft Model | Dose | Tumor Growth Inhibition |

| BT474 (Breast Cancer) | 100 mg/kg, p.o. | 61%[4] |

| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o. | 61% |

| MKN45 (Gastric Cancer) | 10 mg/kg/day, p.o. | 27% (at 3 weeks)[3] |

Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily in combination with other targeted agents.

Phase II Study in Metastatic Triple-Negative Breast Cancer (mTNBC)

-

Trametinib Monotherapy (Part I):

-

Trametinib + this compound (Part II):

Phase I Study in Solid Tumors (this compound + Trametinib)

-

A total of 126 patients were enrolled.[7]

-

The combination was poorly tolerated, with diarrhea being the most common dose-limiting toxicity.[7][8]

-

Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses).[7][8]

-

59% of patients reported Grade 3 adverse events, and 6% reported Grade 4 adverse events.[7][8]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against Akt kinases.

Methodology:

-

Cell lysates from a mixture of cell lines (e.g., K562, COLO205, SKNBE2, and OVCAR8) are prepared.[3]

-

Lysates (5 mg of total protein) are pre-incubated with varying concentrations of this compound (e.g., 0, 2.5 nM, 25 nM, 250 nM, 2.5 µM, or 25 µM) or DMSO as a control for 45 minutes at 4°C with end-over-end shaking.[3]

-

The lysates are then incubated with beads coupled to an Akt probe or kinobeads for 1 hour at 4°C.[3]

-

Beads are washed with a suitable buffer (e.g., 1x CP buffer) and collected by centrifugation.[3]

-

Bound proteins are eluted, reduced, and alkylated.

-

The amount of bound protein is quantified to determine the IC₅₀ values.

Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or DMSO as a control.

-

After a 3-day incubation period, cell viability is measured using a commercially available assay such as CellTiter-Glo®.[4]

-

Cell growth is determined relative to the DMSO-treated control cells.

-

EC₅₀ values are calculated from the resulting dose-response curves using a suitable fitting algorithm.[4]

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., BT474, SKOV3).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers).

-

Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized pan-Akt inhibitor with demonstrated activity in both preclinical and clinical settings. Its ability to potently inhibit a key node in a frequently dysregulated oncogenic pathway makes it a valuable tool for cancer research and a potential component of combination therapies. This technical guide provides a foundational understanding of this compound, offering a compilation of its various names, a clear depiction of its mechanism of action, a summary of key quantitative data, and an overview of relevant experimental methodologies. It is hoped that this resource will facilitate further research into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

The Biological Activity of Uprosertib (GSK2141795): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib (GSK2141795) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of Akt's downstream substrates. This blockade of Akt signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2] The activation of the PI3K/Akt pathway is often associated with resistance to various anticancer agents, positioning this compound as a potential agent to overcome drug resistance.[2]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth and survival. This compound's primary mechanism of action is the direct inhibition of Akt within this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration (IC50) and binding affinity (Ki).

Table 1: In Vitro Potency of this compound (GSK2141795) Against Akt Isoforms

| Target | Assay Type | Value | Units | Reference |

| Akt1 | IC50 | 180 | nM | [1] |

| Akt2 | IC50 | 328 | nM | [1] |

| Akt3 | IC50 | 38 | nM | [1] |

| Akt1 | Ki | 0.066 | nM | |

| Akt2 | Ki | 1.4 | nM | |

| Akt3 | Ki | 1.5 | nM |

Table 2: this compound (GSK2141795) IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT474 | Breast Cancer | 0.11 | |

| SKOV3 | Ovarian Cancer | 0.15 | |

| LNCaP | Prostate Cancer | 0.25 | |

| A375 | Melanoma | 0.30 | |

| U87-MG | Glioblastoma | 0.18 | |

| HCT116 | Colorectal Cancer | 0.45 | |

| PC-3 | Prostate Cancer | 0.22 | |

| OVCAR-3 | Ovarian Cancer | 0.28 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blot Analysis

Objective: To assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40) following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., BT474, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Phospho-Akt (Ser473) (1:1000)

-

Total Akt (1:1000)

-

Phospho-GSK3β (Ser9) (1:1000)

-

Total GSK3β (1:1000)

-

Phospho-PRAS40 (Thr246) (1:1000)

-

Total PRAS40 (1:1000)

-

β-actin (1:5000) as a loading control.

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental and Logical Workflows

Visualizing the workflow of drug evaluation and the logical basis for patient selection can provide valuable context for researchers.

Caption: A typical experimental workflow for the preclinical and clinical evaluation of an Akt inhibitor like this compound.

Caption: The logical relationship between PTEN mutation status and predicted sensitivity to this compound.[3]

Conclusion

This compound (GSK2141795) is a potent pan-Akt inhibitor with demonstrated activity in a variety of preclinical cancer models. Its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its investigation as an anticancer agent. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the fields of oncology and drug development who are interested in further exploring the biological activity and therapeutic potential of this compound and other Akt inhibitors. The correlation between the genetic background of tumors, such as PTEN status, and sensitivity to this compound underscores the importance of a biomarker-driven approach in the clinical development of targeted therapies.[3]

References

Uprosertib: A Technical Guide to a Pan-Akt Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Uprosertib (also known as GSK2141795), a potent and selective inhibitor of the serine/threonine protein kinase Akt (Protein Kinase B). It is intended to serve as a detailed resource, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies used in its characterization.

Introduction: Targeting a Central Node in Cancer Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PI3K and the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[4][5]

Akt exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a central hub in this pathway.[3] Its activation is a multi-step process initiated by growth factors or hormones binding to receptor tyrosine kinases.[6] This leads to the activation of PI3K, which then generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits both Akt and its upstream activator PDK1 to the plasma membrane, leading to the phosphorylation and full activation of Akt.[2] Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[1][2]

This compound is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of Akt.[7][8][9] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream targets, thereby inhibiting the PI3K/Akt signaling pathway.[4][10] This action can lead to the induction of tumor cell apoptosis and a reduction in tumor cell proliferation.[4]

Mechanism of Action and Signaling Pathway

This compound functions by directly competing with ATP for binding to the catalytic site of Akt kinases. This inhibition prevents the transfer of phosphate to downstream substrates, effectively blocking signal transduction. The consequences of this inhibition include the reduced phosphorylation of key proteins such as GSK3β, PRAS40, and FOXO transcription factors, leading to cell cycle arrest and the induction of apoptosis.[7]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

Preclinical Profile of Uprosertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprosertib (GSK2141795) is an orally bioavailable, selective, and ATP-competitive pan-Akt inhibitor that has demonstrated significant preclinical activity across a range of cancer models. By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), this compound effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical axis for tumor cell proliferation, survival, and resistance to therapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of Akt kinases, thereby preventing their phosphorylation and activation.[4] This inhibition blocks the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2][3] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[5][6] this compound's ability to potently inhibit all three Akt isoforms positions it as a promising agent for cancers dependent on this signaling pathway for their growth and survival.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes. This compound's primary point of intervention is at the level of Akt.

Caption: this compound inhibits Akt, blocking downstream signaling to promote apoptosis and inhibit proliferation.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against all three Akt isoforms and has shown significant anti-proliferative effects in a variety of cancer cell lines.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against the purified Akt isoforms are summarized in the table below.

| Kinase | IC50 (nM) |

| Akt1 | 180 |

| Akt2 | 328 |

| Akt3 | 38 |

| Data sourced from MedchemExpress.[1] |

Anti-proliferative Activity

This compound has been shown to inhibit the growth of a wide range of cancer cell lines. The IC50 values for a selection of cell lines are presented below. It is important to note that IC50 values can vary depending on the assay conditions and the specific cell line.[7]

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR8 | Ovarian Cancer | ~0.24 |

| JVM2 | B-cell chronic lymphocytic leukemia | ~0.293 |

| DMS114-P | Small Cell Lung Cancer | Not explicitly stated, but effective at 0.2 µM |

| PC9 | Non-Small Cell Lung Cancer | Effective at 2.5 µM |

| Data compiled from publicly available sources. |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound as a single agent and in combination with other targeted therapies.

Monotherapy Studies

This compound has shown significant tumor growth inhibition in various xenograft models.

| Tumor Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| BT474 | Breast Cancer | 100 | 61 |

| SKOV3 | Ovarian Cancer | 30 | 61 |

| Data sourced from available preclinical studies. |

Combination Studies

Preclinical studies have suggested a synergistic or additive anti-tumor effect when this compound is combined with other signaling pathway inhibitors.

-

With MEK Inhibitors (e.g., Trametinib): Preclinical data indicate that the combination of this compound and a MEK inhibitor can lead to enhanced anti-tumor effects in various cancer cell lines, including colon, pancreatic, and lung cancer, independent of RAS/RAF and PI3K/PTEN genotypes.[4] This combination has also been shown to enhance tumor growth inhibition in pancreatic tumor xenografts compared to either single agent.[4]

-

With mTOR Inhibitors (e.g., Everolimus): A synergistic effect has been observed between this compound and the mTOR inhibitor everolimus in patient-derived primary colorectal cancer cell cultures.[8]

Preclinical Pharmacokinetics

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical evaluation of this compound. It is important to note that specific parameters may vary between individual studies.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[9][10]

Caption: Workflow for assessing cell viability with the CellTiter-Glo® assay.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Western Blotting for Phospho-Akt

Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt, to confirm the inhibitory effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. unclineberger.org [unclineberger.org]

- 3. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ryvu Therapeutics Discovers Synergistic mTOR-AKT Inhibitor Combination for Colorectal Cancer Treatment [trial.medpath.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. promega.com [promega.com]

Methodological & Application

Uprosertib (GSK2141795) In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

Uprosertib (GSK2141795) is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a key target for cancer therapy.[2][3] this compound has demonstrated inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound.

Data Presentation

This compound (GSK2141795) In Vitro Activity

The inhibitory activity of this compound against Akt isoforms and a selection of cancer cell lines is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

| Target | IC50 (nM) | Assay Type |

| Akt1 | 180 | Cell-free Kinase Assay |

| Akt2 | 328 | Cell-free Kinase Assay |

| Akt3 | 38 | Cell-free Kinase Assay |

Table 1: In vitro inhibitory activity of this compound against Akt isoforms.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR8 | Ovarian Cancer | 0.24 |

| JVM2 | B-cell prolymphocytic leukemia | 0.293 |

| A wide range of cell lines from various cancer types have been tested. For a comprehensive list, please refer to the Genomics of Drug Sensitivity in Cancer (GDSC) database. |

Table 2: Proliferative IC50 values of this compound in various cancer cell lines.[1][4]

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound. This compound directly inhibits the activity of Akt1, Akt2, and Akt3, thereby preventing the phosphorylation of its downstream substrates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of AKT phosphorylation by GSK3β and PTEN to control chemoresistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Application Notes and Protocols for Uprosertib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib, also known as GSK2141795, is a potent, selective, and orally bioavailable pan-Akt inhibitor.[1][2][3][4] It functions as an ATP-competitive inhibitor targeting all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and apoptosis.[5][6] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[5][6][7] this compound's mechanism of action involves binding to and inhibiting Akt activity, which in turn blocks downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Data Presentation

Quantitative data regarding the inhibitory activity of this compound is summarized below. These values are crucial for designing experiments and determining appropriate treatment concentrations.

Table 1: this compound Potency in Cell-Free Kinase Assays

| Target | IC50 Value (nM) - Source 1 | IC50 Value (nM) - Source 2 |

| Akt1 | 180 | 1.995 |

| Akt2 | 328 | - |

| Akt3 | 38 | - |

Data compiled from multiple sources.[2][3][4]

Table 2: this compound Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 Value (µM) |

| OVCAR8 | Ovarian Cancer | SRB Assay | 72 | 0.24 |

| JVM2 | B-cell Leukemia | Viability Assay | - | 0.293 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in cell culture.

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Caption: General workflow for this compound cell culture experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., Cayman Chemical, Selleck Chemicals)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). This compound is soluble in DMSO at concentrations of 85 mg/mL or higher.[3]

-

Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. A brief warming at 37°C may aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) in your experiments.

Cell Viability / Proliferation Assay (MTT/MTS Method)

This protocol determines the effect of this compound on cell viability by measuring metabolic activity.

Materials:

-

Cells of interest cultured in appropriate medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution

-

Vehicle (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well plate spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Concentrations can range from low nanomolar to micromolar (e.g., 0.01 µM to 10 µM) to determine the IC50 value.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[9][10]

-

For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]

-

-

Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at ~570 nm.[10] For MTS, read at ~490 nm.[9]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blotting for Akt Pathway Inhibition

This protocol assesses the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 200 nM, 1 µM) or vehicle for a specified duration (e.g., 4, 6, or 24 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis by this compound through the detection of phosphatidylserine (PS) externalization.

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or another viability dye like DRAQ7, and binding buffer)[11]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Staining:

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-fluorochrome and PI (or other viability dye) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

-

Data Analysis: The cell population will be segregated into four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the IC50 of Uprosertib in Cancer Cell Lines

Introduction

Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] It demonstrates inhibitory activity against all three AKT isoforms (AKT1, AKT2, and AKT3), playing a critical role in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is one of the most frequently dysregulated signaling cascades in human cancer, governing essential cellular processes such as proliferation, survival, growth, and metabolism.[4][5] Dysregulation of AKT signaling is associated with tumor development and resistance to various cancer therapies.[4][6]

By inhibiting AKT, this compound can block downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] It preferentially affects cancer cells that exhibit an activated AKT pathway, often due to mutations or loss of PTEN.[2] Consequently, determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in preclinical research to assess its potency and to identify cancer cell lines that are most sensitive to its therapeutic effects. These application notes provide a summary of known IC50 values and detailed protocols for their determination in a laboratory setting.

Quantitative Data Summary: this compound IC50 Values

The potency of this compound has been evaluated in both cell-free biochemical assays and cell-based proliferation assays across various cancer types. The following tables summarize key quantitative data.

Table 1: this compound IC50 in Cell-Free Kinase Assays

| Target Isoform | IC50 (nM) |

| AKT1 | 180[1][2][3] |

| AKT2 | 328[1][2][3] |

| AKT3 | 38[1][2][3] |

Table 2: this compound IC50 in Cancer Cell Line Proliferation Assays

| Cancer Type | Cell Line | IC50 (µM) |

| Ovarian Cancer | OVCAR8 | 0.24[1] |

| Mantle Cell Lymphoma | JVM2 | 0.293[1] |

Experimental Protocols

Determining the IC50 value is fundamental for evaluating the efficacy of an anticancer agent. The following is a detailed protocol for assessing the IC50 of this compound in adherent cancer cell lines using a common cell viability assay.

Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format. Adjust volumes and cell numbers accordingly for other plate formats.

I. Materials and Reagents

-

Cancer cell line of interest

-

This compound (GSK2141795)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, as is typical for many lines)[1]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer plate reader

II. Experimental Procedure

-

Cell Seeding:

-

Culture cells until they reach a logarithmic growth phase.

-

Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

-

Resuspend the cell pellet in a complete medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

-

This compound Compound Preparation and Plating:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to create a range of treatment concentrations. A typical final concentration range for testing could be 0.01 µM to 30 µM.[1]

-

Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 72 hours (a standard duration for proliferation assays).[1]

-

-

Cell Viability Measurement (CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

III. Data Analysis

-

Normalization:

-

Average the luminescent signal from the triplicate wells for each treatment condition.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (DMSO) using the following formula: % Viability = (Signal_Treated / Signal_VehicleControl) * 100

-

-

IC50 Calculation:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve.

-

The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, as interpolated from the fitted curve.

-

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow for IC50 Determination

Logical Relationship of this compound's Action

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Uprosertib: Application Notes and Protocols for Researchers

Abstract

Uprosertib (also known as GSK2141795) is a potent and selective, orally bioavailable pan-Akt inhibitor with significant potential in pre-clinical and clinical research for various cancers.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, with a focus on its solubility, preparation of stock solutions, and its mechanism of action within the PI3K/Akt/mTOR signaling pathway. The protocols outlined are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is a synthetic organic compound with the molecular formula C₁₈H₁₆Cl₂F₂N₄O₂ and a molecular weight of approximately 429.25 g/mol .[4][5] Understanding its solubility is critical for the design of in vitro and in vivo experiments. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Remarks |

| DMSO | ≥ 50 mg/mL (116.48 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |

| Ethanol | Soluble | |

| Water | Insoluble | |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.82 mM) | A common vehicle for in vivo animal studies, resulting in a clear solution.[4] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.82 mM) | This preparation results in a suspended solution and may require sonication.[4][5] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.82 mM) | Forms a clear solution suitable for in vivo administration.[4] |

Stock Solution Preparation Protocols

Accurate preparation of stock solutions is paramount for reproducible experimental results. The following protocols provide step-by-step instructions for preparing this compound stock solutions for both in vitro and in vivo applications.

In Vitro Stock Solution (10 mM in DMSO)

This high-concentration stock is suitable for subsequent dilution in cell culture media for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 429.25 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.29 mg of this compound.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, if you weighed 4.29 mg of this compound, you would add 1 mL of DMSO.

-

Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[5]

Table 2: Preparation of this compound Stock Solutions in DMSO

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 2.3296 mL | 11.6482 mL | 23.2964 mL |

| 5 mM | 0.4659 mL | 2.3296 mL | 4.6593 mL |

| 10 mM | 0.2330 mL | 1.1648 mL | 2.3296 mL |

In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a vehicle suitable for oral gavage or other routes of administration in animal models.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare a concentrated DMSO stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Sequential addition of co-solvents: For a final concentration of 2.5 mg/mL, follow this sequential addition for a 1 mL final volume: a. Start with 100 µL of the 25 mg/mL this compound in DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

-

Use immediately: This formulation should be prepared fresh before each use for optimal results.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a potent inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), with IC₅₀ values of 180 nM, 328 nM, and 38 nM, respectively.[4][5][7] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation, survival, and resistance to therapy.[1][8] By inhibiting Akt, this compound blocks the downstream signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell growth.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: In Vitro Cell Proliferation Assay

A common application for this compound is to assess its effect on cancer cell proliferation. The following workflow outlines a typical 3-day proliferation assay using a reagent like CellTiter-Glo®.

Caption: Workflow for an in vitro cell proliferation assay.

Conclusion

This compound is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway and its role in cancer. Proper handling, including the use of appropriate solvents and preparation of fresh solutions, is crucial for obtaining reliable and reproducible data. The protocols and information provided in this document serve as a comprehensive guide for the effective use of this compound in a research setting. For all applications, it is recommended to consult the specific product datasheet provided by the supplier for the most accurate and up-to-date information. All products mentioned are for research use only and not for human consumption.[7][9]

References

- 1. This compound | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound hydrochloride | TargetMol [targetmol.com]

Application Notes and Protocols for GSK2141795 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2141795, also known as Uprosertib, is a potent and selective, orally bioavailable pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. By inhibiting Akt, GSK2141795 disrupts this pathway, leading to the induction of apoptosis and inhibition of tumor cell proliferation. These application notes provide detailed protocols for the in vivo administration of GSK2141795 in mouse xenograft models, including dosing schedules, formulation, and methods for pharmacodynamic analysis.

Mechanism of Action

GSK2141795 is an ATP-competitive inhibitor of Akt. Its inhibition of the PI3K/Akt pathway leads to decreased phosphorylation of downstream substrates such as Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich Akt Substrate 40 kDa (PRAS40). This disruption of downstream signaling results in cell cycle arrest and apoptosis in cancer cells with an activated Akt pathway.

Signaling Pathway of GSK2141795

Caption: Diagram of the PI3K/Akt signaling pathway and the inhibitory action of GSK2141795.

Quantitative Data Summary

In Vivo Dosing Schedules in Mouse Xenograft Models

| Tumor Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| Pancreatic Cancer (HPAC) | 30 | Oral (p.o.) | Daily | Combination with MEK inhibitor enhanced anti-tumor effect |

| Pancreatic Cancer (CAPAN-2) | 30 | Oral (p.o.) | Daily | Combination with MEK inhibitor enhanced anti-tumor effect |

| Breast Tumor (BT474) | 100 | Oral (p.o.) | Not specified | 61% tumor growth inhibition |

| Ovarian Tumor (SKOV3) | 30 | Oral (p.o.) | Not specified | 61% tumor growth inhibition |

Experimental Protocols

Formulation of GSK2141795 for Oral Administration in Mice

A common vehicle for the oral administration of hydrophobic compounds in mice is a suspension in a mixture of hydroxypropyl methylcellulose (HPMC) and a surfactant like Tween 80.

Materials:

-

GSK2141795 powder

-

0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

-

0.2% (v/v) Tween 80 in sterile water

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of GSK2141795 based on the desired concentration and the total volume needed for the study.

-

Prepare the vehicle by dissolving HPMC in sterile water to a final concentration of 0.5% (w/v) and Tween 80 to a final concentration of 0.2% (v/v).

-

Weigh the GSK2141795 powder and place it in a sterile conical tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Visually inspect the suspension for homogeneity before administration. The suspension should be prepared fresh daily.

In Vivo Mouse Xenograft Study Workflow

Caption: A typical workflow for an in vivo mouse xenograft study with GSK2141795.

Protocol for Establishing Subcutaneous Xenograft Mouse Models

Materials:

-

Human cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Immunocompromised mice (e.g., Nude, SCID, or NSG)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for implantation.

-

Harvest the cells when they are in the logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio with the cell suspension).

-

The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells in a volume of 100-200 µL per injection site.

-

Anesthetize the mice according to approved institutional protocols.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Pharmacodynamic Analysis of Akt Pathway Inhibition

To assess the in vivo efficacy of GSK2141795, it is crucial to measure the modulation of its direct and downstream targets in the tumor tissue. Western blotting is a standard method for this analysis.

Protocol for Western Blot Analysis of p-Akt and p-GSK3β:

Materials:

-

Tumor tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-GSK3β

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total Akt, p-GSK3β, total GSK3β, and a loading control like β-actin to ensure equal protein loading.

Conclusion

These application notes and protocols provide a framework for conducting in vivo mouse studies with the Akt inhibitor GSK2141795. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound. It is essential to adapt these protocols to specific experimental needs and to follow all institutional guidelines for animal care and use.

Uprosertib Combination Therapy: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction